3-(4-chlorophenyl)-1-(6-ethoxypyridine-3-carbonyl)azepane
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Overview
Description
3-(4-chlorophenyl)-1-(6-ethoxypyridine-3-carbonyl)azepane is a complex organic compound that features a combination of azepane, chlorophenyl, and ethoxypyridine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1-(6-ethoxypyridine-3-carbonyl)azepane typically involves multi-step organic reactions. The process begins with the preparation of the azepane ring, followed by the introduction of the chlorophenyl and ethoxypyridine groups. Common reagents used in these reactions include chlorinating agents, ethoxylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-1-(6-ethoxypyridine-3-carbonyl)azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
3-(4-chlorophenyl)-1-(6-ethoxypyridine-3-carbonyl)azepane has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical studies to investigate protein-ligand interactions.
Industry: The compound can be utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 3-(4-chlorophenyl)-1-(6-ethoxypyridine-3-carbonyl)azepane exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to specific biological outcomes.
Comparison with Similar Compounds
Similar Compounds
(3-(4-Chlorophenyl)azepan-1-yl)(6-methoxypyridin-3-yl)methanone: Similar structure but with a methoxy group instead of an ethoxy group.
(3-(4-Chlorophenyl)azepan-1-yl)(6-ethoxypyridin-2-yl)methanone: Similar structure but with the ethoxy group on a different position of the pyridine ring.
Uniqueness
The uniqueness of 3-(4-chlorophenyl)-1-(6-ethoxypyridine-3-carbonyl)azepane lies in its specific combination of functional groups and their positions, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[3-(4-chlorophenyl)azepan-1-yl]-(6-ethoxypyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c1-2-25-19-11-8-16(13-22-19)20(24)23-12-4-3-5-17(14-23)15-6-9-18(21)10-7-15/h6-11,13,17H,2-5,12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUWCIRGBPCRJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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